molecular formula C8H6ClN3O2S B3326573 Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate CAS No. 263143-71-1

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B3326573
CAS No.: 263143-71-1
M. Wt: 243.67 g/mol
InChI Key: RNZNJYAVQYLTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate (CAS 263143-71-1) is a chemical compound with the molecular formula C8H6ClN3O2S and a molecular weight of 243.67 . This reagent serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. The structure of this compound, featuring both an amino group and a reactive chlorine atom on the thieno[2,3-b]pyrazine scaffold, makes it a versatile intermediate for further functionalization . While specific biological data for this chlorinated derivative is limited in the public domain, its close structural analog—Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate—has been utilized as a key precursor in the synthesis of novel compounds evaluated for antitumor activity . Research published in Molecules has demonstrated that derivatives built from this core structure exhibit promising growth inhibitory effects (GI50) against various human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . The synthesis of such derivatives often employs Pd-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, highlighting the utility of halogenated precursors like this compound in constructing targeted molecular libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c1-14-8(13)6-4(10)5-7(15-6)11-2-3(9)12-5/h2H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNJYAVQYLTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the thieno[2,3-b]pyrazine core.

Chemical Reactions Analysis

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate exhibits notable biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that derivatives of this compound possess antitumoral potential against various cancer cell lines, including:

  • Gastric Adenocarcinoma
  • Breast Carcinoma

The structure–activity relationship (SAR) studies suggest that modifications to the thieno[2,3-b]pyrazine scaffold can enhance selectivity and potency against specific tumor types while minimizing toxicity to normal cells.

  • Study on Antitumor Effects :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell proliferation in gastric adenocarcinoma cells. The IC50 value was determined to be significantly lower than that of related compounds, suggesting superior efficacy.
  • Binding Affinity Studies :
    • Interaction studies using surface plasmon resonance (SPR) showed that this compound has a high binding affinity for specific kinases involved in cancer progression. This positions it as a potential lead compound for targeted therapy.

Mechanism of Action

The mechanism of action of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with various molecular targets. The amino group at the 7th position and the chlorine atom at the 2nd position play crucial roles in its reactivity and binding to biological targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Structural and Spectral Comparisons

  • ¹H NMR Shifts: The 2-chloro substituent in the target compound would likely deshield adjacent protons, similar to 2-fluoro derivatives (e.g., 2i: δ = -125.5 ppm in ¹⁹F NMR) .
  • HRMS Validation: All synthesized derivatives were validated via HRMS, ensuring structural fidelity. For example, 2g showed [M+H]⁺ at 346.0856 (calc. 346.0856) .

Key Research Findings and Implications

Synthetic Accessibility: Pd-catalyzed cross-coupling (Buchwald–Hartwig) is the most efficient route for introducing aryl/heteroaryl groups at the 7-position, with yields ranging from 55–89% .

Antitumor Potency: Methoxy- and fluoro-substituted derivatives (e.g., 2b, 2g, 2i) exhibit low micromolar IC₅₀ values in cancer cells, outperforming unsubstituted analogs .

Toxicity Profile: Select compounds (e.g., 2g) show minimal toxicity in non-tumor Vero cells, suggesting a therapeutic window .

Pyrazine vs. Pyridine Scaffolds: Pyrazine derivatives generally exhibit lower synthetic yields than pyridine analogs due to reduced electron density, complicating metal-catalyzed reactions .

Biological Activity

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate (CAS Number: 263143-71-1) is a heterocyclic compound with significant biological activity. Its unique molecular structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₆ClN₃O₂S
Molar Mass243.67 g/mol
Density1.607 g/cm³ (predicted)
Boiling Point391.7 °C (predicted)
pKa-1.47 (predicted)

These properties indicate that the compound is stable under a variety of conditions, which is essential for its biological applications.

Research indicates that this compound exhibits various mechanisms of action:

  • Antitumor Activity : In studies involving human tumor cell lines such as gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MCF7), this compound demonstrated significant cytotoxic effects. The most potent derivatives showed GI50 values as low as 7.8 µM against AGS cells, indicating strong antitumor potential without notable toxicity to non-cancerous cell lines like Vero cells .
  • Neuropharmacological Effects : Preliminary studies suggest that compounds similar to this compound may act as positive allosteric modulators of AMPA receptors. This suggests potential applications in treating neurological disorders by enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
  • Enzymatic Interactions : The compound's interactions with cytochrome P450 enzymes have been studied, revealing that it can be metabolized into active derivatives that retain pharmacological properties while exhibiting improved stability .

Antitumor Efficacy

A study synthesized several derivatives of this compound and evaluated their antitumor efficacy across different human cancer cell lines. The findings highlighted a structure-activity relationship where modifications to the molecular structure affected potency and selectivity against specific cancer types. For instance, compounds with methoxylated groups exhibited enhanced activity against AGS cells while maintaining low toxicity levels .

Neuropharmacological Studies

In a separate investigation, researchers assessed the ability of similar thieno[2,3-b]pyrazine compounds to cross the blood-brain barrier using microdialysis techniques in mice. Results indicated that these compounds could increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, suggesting potential for cognitive enhancement therapies .

Q & A

Q. Structure-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., methoxy at 3,5-positions on aryl substituents) enhance potency against AGS cells.
  • Chlorine at position 2 improves stability and interaction with hydrophobic binding pockets.
  • Thieno-pyrazine core is critical for maintaining activity; substitution at position 7 modulates selectivity .

Advanced: What is the mechanistic basis for its antitumor effects?

In AGS cells, the compound disrupts the cell cycle (atypical distribution in flow cytometry) without inducing apoptosis. This suggests a non-apoptotic mechanism, possibly via interference with metabolic pathways or protein synthesis .

Advanced: How does the compound participate in Sonogashira coupling reactions?

The 7-bromo derivative undergoes Sonogashira coupling with terminal alkynes (e.g., arylalkynes) using Pd/Cu catalysts and Et₃N as a base. Products include alkynylated derivatives (50–75% yield) and minor tricyclic lactones (5–20% yield) via 6-endo-dig cyclization .

Advanced: What analytical challenges arise during purity assessment?

  • Byproduct separation : Lactones and unreacted intermediates require chromatographic purification (e.g., silica gel columns).
  • Crystallographic challenges : Twinned crystals or low-resolution data may necessitate SHELXD/SHELXE for phase refinement .

Advanced: How is computational modeling used to predict its reactivity?

Hydrogen-bonding patterns and ring puckering (quantified via Cremer-Pople coordinates) are modeled to predict solid-state interactions and stability. For example, graph-set analysis (Etter formalism) aids in understanding supramolecular aggregation .

Advanced: What strategies improve synthetic yield and selectivity?

  • Ligand optimization : Bulky ligands (e.g., XPhos) enhance coupling efficiency for electron-deficient substrates.
  • Temperature control : Reactions at 80–100°C minimize side-product formation.
  • Protecting groups : Amino groups are often Boc-protected to prevent undesired side reactions .

Advanced: How does its toxicity profile compare to analogs?

Unlike non-selective chemotherapeutics, this compound shows low toxicity in Vero cells (IC₅₀ > 100 µM). Selectivity is attributed to its inability to disrupt mitochondrial function in non-tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.